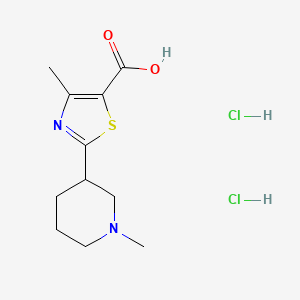

4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride

Description

4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a 1-methylpiperidin-3-yl group at position 2. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₁H₁₇N₂O₂S·2HCl, with a molecular weight of approximately 329.3 g/mol (calculated from the free acid formula C₁₁H₁₇N₂O₂S and addition of two HCl molecules). This compound is cataloged in specialized chemical databases (e.g., CymitQuimica) as a building block for drug discovery .

Properties

IUPAC Name |

4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.2ClH/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8;;/h8H,3-6H2,1-2H3,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOXBKPFOZHRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCN(C2)C)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reactions Involving the Thiazole Ring

The thiazole core exhibits electrophilic substitution and redox reactivity due to its aromatic heterocyclic structure. Key reactions include:

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

Salt Formation

-

Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts.

-

Dihydrochloride salt enhances stability and modulates solubility for pharmaceutical formulations .

Esterification/Amidation

-

Esterification : Reacts with alcohols (R-OH) under acidic catalysis (H₂SO₄) to yield esters.

-

Amidation : Couples with amines (R-NH₂) via carbodiimide-mediated activation (e.g., EDCI, DCC) to form amides .

Piperidine Substituent Reactivity

The 1-methylpiperidin-3-yl group undergoes alkylation and ring-opening reactions:

Functional Group Interplay

The proximity of functional groups enables tandem reactions:

-

Decarboxylation : Heating in quinoline with Cu powder removes CO₂, yielding 4-methyl-2-(1-methylpiperidin-3-yl)thiazole .

-

Cyclocondensation : Reacts with thioureas or hydrazines to form fused heterocycles (e.g., thiazolo[5,4-d]pyrimidines) .

Catalytic and Industrial-Scale Reactions

Industrial synthesis employs optimized conditions for scalability:

-

Continuous Flow Reactors : Enhance yield (≥85%) and purity (>98%) during thiazole ring formation.

-

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the thiazole’s C-2 position .

Stability and Degradation Pathways

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with thiazole structures exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells, suggesting potential therapeutic applications in treating malignancies such as breast and colon cancer .

Antimicrobial Properties

Thiazole derivatives have been explored for their antimicrobial activity. The presence of the thiazole ring enhances the compound's ability to interact with microbial enzymes, potentially leading to effective treatments against bacterial infections . This property is crucial in developing new antibiotics amid rising antibiotic resistance.

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly in modulating pathways related to anxiety and depression. Thiazole derivatives have been investigated for their effects on the central nervous system, indicating a promising avenue for developing new anxiolytic or antidepressant medications .

Synthesis and Characterization

The synthesis of 4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride involves several steps:

- Formation of Thiazole Ring : The initial step typically includes the condensation of appropriate precursors to form the thiazole ring.

- Substitution Reactions : Subsequent reactions introduce the piperidine moiety and methyl groups, which are critical for enhancing biological activity.

- Purification : The final product is purified through crystallization or chromatography techniques to ensure high purity for biological testing.

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride

- Molecular Formula : C₉H₁₃N₃O₂S·2HCl

- Key Differences : Replaces the 1-methylpiperidin-3-yl group with a 4-methylpiperazine ring. Piperazine derivatives generally exhibit higher basicity due to the additional nitrogen atom, influencing solubility and receptor interactions.

- Applications : Used in kinase inhibitor research .

2-(Piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid

- Molecular Formula : C₁₀H₁₄N₂O₂S

- Key Differences: Features a piperidin-4-ylmethyl substituent instead of the 1-methylpiperidin-3-yl group.

Thiazole-5-carboxylic Acid Derivatives with Aromatic Substituents

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylic acid

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

- Molecular Formula: C₁₁H₉NO₂S

- Properties : mp 214–215°C; purity ≥97%.

- Comparison : The phenyl group increases lipophilicity (logP ≈2.5), reducing aqueous solubility relative to the dihydrochloride salt form of the target compound .

Substituent Effects on Physicochemical Properties

Biological Activity

4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. Its molecular formula is with a molecular weight of approximately 293.25 g/mol . The presence of the piperidine moiety enhances its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted the efficacy of similar thiazole compounds against Gram-positive bacteria, demonstrating minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL . This suggests that this compound may possess comparable or superior antimicrobial activity.

2. Antioxidant Properties

Thiazole compounds have been documented for their antioxidant capabilities. For instance, derivatives have shown significant free radical scavenging activity, which is crucial in preventing oxidative stress-related cellular damage . This property may contribute to the compound's potential in treating conditions associated with oxidative stress.

3. Anti-inflammatory Effects

Emerging evidence points to the anti-inflammatory properties of thiazole derivatives. In experimental models, compounds similar to this compound have demonstrated the ability to modulate inflammatory cytokines, indicating a potential role in managing inflammatory diseases .

4. Antidiabetic Potential

Recent studies have explored the impact of thiazole derivatives on diabetes management. For example, a related compound was shown to ameliorate insulin sensitivity and lipid profiles in diabetic models . This suggests that the compound may also influence metabolic pathways relevant to diabetes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that thiazole derivatives may inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase, which plays a role in oxidative stress .

- Receptor Modulation : The compound may also act on specific receptors related to inflammation and metabolism, although detailed receptor interaction studies are still needed.

Case Studies

Several case studies have illustrated the therapeutic potential of thiazole derivatives:

- Antimicrobial Efficacy : A study conducted on various thiazole compounds demonstrated their effectiveness against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

- Diabetes Management : In an animal model study, a thiazole derivative improved glucose tolerance and reduced serum lipid levels significantly compared to control groups .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with the condensation of 1-methylpiperidin-3-amine with 4-methylthiazole-5-carboxylic acid precursors. Key steps include:

- Thiazole ring formation : Cyclization using reagents like Lawesson’s reagent or thiourea derivatives under controlled temperatures (80–120°C) to ensure regioselectivity .

- Piperidine substitution : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig) to introduce the 1-methylpiperidin-3-yl group.

- Salt formation : Reaction with hydrochloric acid to generate the dihydrochloride form, requiring strict pH control (pH 2–3) to avoid over-protonation .

Purity optimization : Use preparative HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to isolate >98% pure product. Confirm purity via LC-MS (ESI+) and elemental analysis .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- NMR : Use - and -NMR in DO or DMSO-d to confirm the thiazole ring (δ 7.8–8.2 ppm for C5 proton) and piperidine moiety (δ 2.5–3.5 ppm for N-methyl group).

- X-ray crystallography : Grow single crystals via vapor diffusion (solvent: methanol/water). Refine using SHELXL (SHELX suite) to resolve ambiguities in piperidine chair conformations .

- FTIR : Identify carboxylic acid O–H stretch (2500–3000 cm) and thiazole C=N (1640–1680 cm) .

Advanced: How can electrochemical methods elucidate its redox behavior or corrosion inhibition potential?

Answer:

- Cyclic voltammetry (CV) : Perform in 0.1 M PBS (pH 7.4) using a glassy carbon electrode. Monitor oxidation peaks near +0.8 V (thiazole ring) and reduction peaks at −1.2 V (protonated piperidine) .

- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to map frontier molecular orbitals (HOMO/LUMO) and correlate with experimental redox potentials. This predicts electron-donating capacity for corrosion inhibition studies .

Advanced: What computational strategies resolve discrepancies between crystallographic data and DFT-optimized structures?

Answer:

- Torsional angle analysis : Compare DFT-optimized dihedral angles (e.g., thiazole-piperidine orientation) with crystallographic data. Adjust basis sets (e.g., M06-2X for dispersion forces) to improve agreement .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding between carboxylic acid and chloride ions) using CrystalExplorer to explain packing anomalies .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

- Forced degradation : Incubate solutions at pH 1–13 (HCl/NaOH buffers) and 40–80°C. Monitor degradation via UPLC-PDA at 254 nm. Major degradation pathways include hydrolysis of the thiazole ring (pH >10) and decarboxylation (pH <2) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life (t) at 25°C. Use LC-MS/MS to identify degradation products (e.g., 4-methylthiazole fragments) .

Advanced: How to address contradictory bioactivity data across cell-based assays?

Answer:

- Dose-response normalization : Account for differential cell permeability by calibrating intracellular concentrations via LC-MS/MS.

- Target engagement assays : Use thermal shift assays (TSA) or CETSA to validate direct binding to putative targets (e.g., kinase domains) and rule off-target effects .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Answer:

- Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for intravenous administration. Confirm stability via dynamic light scattering (DLS) to detect aggregation.

- Prodrug design : Synthesize ester derivatives (e.g., ethyl ester) at the carboxylic acid group to enhance logP values. Hydrolyze in vivo via esterases .

Advanced: How to validate its role in enzyme inhibition using kinetic assays?

Answer:

- Michaelis-Menten kinetics : Measure enzyme (e.g., acetylcholinesterase) activity at varying substrate concentrations (0.1–10× K). Calculate K via Lineweaver-Burk plots.

- Molecular docking : Use AutoDock Vina to simulate binding poses in the enzyme active site. Validate with mutagenesis (e.g., Ala-scanning of key residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.